molecular formula C9H10ClNO B14075867 1-(2-Aminophenyl)-2-chloropropan-1-one

1-(2-Aminophenyl)-2-chloropropan-1-one

Cat. No.: B14075867
M. Wt: 183.63 g/mol
InChI Key: WGUBPOXPJGQCGI-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-chloropropan-1-one is an organic compound that features both an amino group and a chlorinated propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminophenyl)-2-chloropropan-1-one typically involves the reaction of 2-aminophenyl derivatives with chlorinated propanone under controlled conditions. One common method involves the use of 2-aminophenyl and 2-chloropropanone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters such as temperature, pressure, and pH are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Aminophenyl)-2-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorinated propanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminophenyl)-2-chloropropan-1-one is unique due to the presence of both an amino group and a chlorinated propanone moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-aminophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,11H2,1H3

InChI Key

WGUBPOXPJGQCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1N)Cl

Origin of Product

United States

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